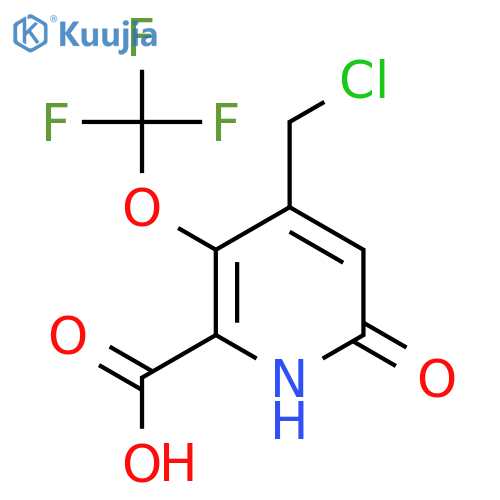

Cas no 1804638-70-7 (4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C8H5ClF3NO4/c9-2-3-1-4(14)13-5(7(15)16)6(3)17-8(10,11)12/h1H,2H2,(H,13,14)(H,15,16)

- InChIKey: XRDMVCYSIXLAQH-UHFFFAOYSA-N

- SMILES: ClCC1=CC(NC(C(=O)O)=C1OC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 427

- XLogP3: 0.8

- トポロジー分子極性表面積: 75.6

4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029095457-1g |

4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid |

1804638-70-7 | 97% | 1g |

$1,534.70 | 2022-04-02 |

4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acidに関する追加情報

Introduction to 4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid (CAS No. 1804638-70-7)

4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid, with the CAS number 1804638-70-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The unique arrangement of functional groups in its molecular framework, including a chloromethyl substituent, a hydroxy group, and a trifluoromethoxy moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules.

The chloromethyl group (–CH₂Cl) at the 4-position of the pyridine ring introduces reactivity that allows for further functionalization through nucleophilic substitution reactions. This feature is particularly valuable in drug discovery, where it serves as a precursor for introducing more complex structures. The presence of the hydroxy group (–OH) at the 6-position adds another layer of reactivity, enabling interactions with various biological targets through hydrogen bonding. Additionally, the trifluoromethoxy group (–OCH₂CF₃) at the 3-position enhances lipophilicity and metabolic stability, which are critical factors in optimizing drug-like properties.

Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in developing novel therapeutic agents. Specifically, compounds with structural motifs similar to 4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid have been explored for their potential applications in treating neurological disorders, infectious diseases, and cancer. The trifluoromethoxy group, in particular, has been shown to modulate enzyme activity and receptor binding affinity, making it a key structural element in many drug candidates.

In a notable study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases involved in tumor progression. The chloromethyl group was utilized to link this scaffold to other pharmacophores, enhancing target specificity and improving pharmacokinetic profiles. These findings underscore the compound's significance as a building block in oncology research.

The synthesis of 4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Typically, it begins with the functionalization of a pyridine precursor through electrophilic aromatic substitution or nucleophilic addition reactions. The introduction of the chloromethyl group often employs chloroacetaldehyde or formaldehyde derivatives under controlled pH conditions. Subsequent modifications include protecting and deprotecting hydroxyl groups to prevent unwanted side reactions.

The role of computational chemistry has been instrumental in optimizing synthetic routes for this compound. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal conditions for high-yield production. Furthermore, virtual screening methods have helped researchers identify potential derivatives with enhanced biological activity by systematically modifying key structural features.

From a pharmaceutical perspective, the versatility of 4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid lies in its ability to serve as a precursor for numerous drug candidates. Its structural features allow for modifications that can fine-tune pharmacological properties such as solubility, bioavailability, and metabolic stability. For instance, replacing the chloromethyl group with other bioisosteric moieties can alter binding interactions without significantly compromising activity.

Recent research has also explored its role in developing antiviral agents. The combination of electron-withdrawing groups like the trifluoromethoxy moiety and electron-donating groups like hydroxyl functionalities creates a balance that can interact effectively with viral proteases and polymerases. This has led to several promising candidates being investigated further in preclinical studies.

The chemical stability of 4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid is another critical consideration during its synthesis and application. The presence of both acidic (hydroxyl) and basic (amine-like character due to nitrogen) functional groups necessitates careful storage conditions to prevent degradation. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to monitor purity and ensure consistency across batches.

In conclusion,4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid represents a valuable compound in pharmaceutical research due to its unique structural features and biological potential. Its role as an intermediate in synthesizing novel therapeutic agents continues to be explored across various disease areas. As research progresses, further optimization of its synthetic pathways and exploration of its pharmacological applications will likely expand its significance in drug development efforts worldwide.

1804638-70-7 (4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid) Related Products

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 710348-58-6({4-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid)

- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 66754-13-0(D-Trimannuronic acid)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)